![molecular formula C14H20N2 B6362605 2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine CAS No. 776255-07-3](/img/structure/B6362605.png)
2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine
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Overview
Description
“2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine” is a compound that contains a piperazine moiety. Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The piperazine moiety is often found in drugs or in bioactive molecules .
Synthesis Analysis
Piperazine derivatives can be synthesized by various methods. One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes aza-Michael addition between diamine and the in situ generated sulfonium salt .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the molecular formula C21H24N6 . The InChI representation of the molecule is InChI=1S/C21H24N6/c1-18-23-20(17-21(24-18)27-12-6-10-22-27)26-15-13-25(14-16-26)11-5-9-19-7-3-2-4-8-19/h2-10,12,17H,11,13-16H2,1H3/b8-5+
.
Scientific Research Applications
2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine has a variety of applications in the scientific research field. It is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as an intermediate in the synthesis of pharmaceuticals. It is also used as a catalyst in the synthesis of polymers and as a reactant in the synthesis of heterocyclic compounds.
Mechanism of Action
Target of Action
It is known that piperazine derivatives, which this compound is a part of, often show a wide range of biological and pharmaceutical activity . They are often employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
Piperazine, a core functional group in this compound, is known to be a gaba receptor agonist . This suggests that 2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine might interact with its targets in a similar manner, leading to changes in cellular activity.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine in lab experiments include its low cost, its high solubility in organic solvents, and its ability to act as an agonist or an antagonist at the 5-HT2A receptor. The limitations of using this compound in lab experiments include its insolubility in water, its potential to interfere with other reactions, and its potential to produce toxic byproducts.
Future Directions
For research involving 2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine include further studies into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals. Additionally, further research is needed to explore the potential of this compound as a catalyst in the synthesis of polymers and heterocyclic compounds. Finally, further research is needed to explore the potential of this compound as a drug for the treatment of mental health disorders such as depression and anxiety.
Synthesis Methods
2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine can be synthesized through a variety of methods, including the condensation of 3-phenylpropanal and 2-methylpiperazine in the presence of a base such as sodium hydroxide. This reaction produces the desired this compound product in high yield. Another method involves the reaction of 2-methylpiperazine with 3-phenylpropanoyl chloride in the presence of a base such as potassium carbonate. This method produces a higher yield of this compound than the condensation method.
properties
IUPAC Name |
2-methyl-1-[(E)-3-phenylprop-2-enyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-13-12-15-9-11-16(13)10-5-8-14-6-3-2-4-7-14/h2-8,13,15H,9-12H2,1H3/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQWQIOKDHGDGO-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CNCCN1C/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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